Acetaldehyde-13C
Overview
Description
Acetaldehyde-13C: is a labeled form of acetaldehyde where the carbon-13 isotope is incorporated into the molecular structure. This compound is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed studies using techniques such as nuclear magnetic resonance spectroscopy.
Mechanism of Action
Target of Action
Acetaldehyde-13C is a variant of acetaldehyde where the carbon atoms are replaced with the carbon-13 isotope . It is commonly used in biochemical research and drug discovery as a tracer molecule . The primary targets of this compound are the same as those of acetaldehyde, which include various enzymes and proteins involved in metabolic pathways.
Mode of Action
The mode of action of this compound is similar to that of acetaldehyde. It interacts with its targets, primarily enzymes and proteins, and can be incorporated into molecules to track their movement in biological systems . The carbon-13 isotope allows for the tracing of the compound’s path through these biochemical pathways.
Biochemical Pathways
This compound is used to study metabolic pathways . It can be incorporated into molecules to track their movement in biological systems . This is particularly useful in 13C-Metabolic Flux Analysis (13C-MFA), a technique used to investigate cell metabolism and quantify the carbon flux distribution in central metabolic pathways .
Result of Action
The result of action of this compound is the generation of a traceable path through biochemical pathways. This allows researchers to study the flow of carbon through these pathways and identify any metabolic bottlenecks or inefficiencies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetaldehyde-13C can be synthesized through the reaction of sodium acetate-13C with an oxidant to generate acetic acid-13C, which is then decarboxylated to produce this compound . Another method involves the use of elemental carbon-13 to produce calcium carbide, which is then used to generate acetylene. This acetylene can be further processed to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of isotopically labeled starting materials and specialized reaction conditions to ensure the incorporation of the carbon-13 isotope. The process is carefully controlled to maintain high isotopic purity and yield.
Chemical Reactions Analysis
Types of Reactions: Acetaldehyde-13C undergoes various chemical reactions, including:
Reduction: It can be reduced to ethanol-13C using reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: this compound can participate in aldol condensation reactions to form larger molecules.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Condensation: Base catalysts such as sodium hydroxide or acid catalysts like sulfuric acid.
Major Products:
Oxidation: Acetic acid-13C.
Reduction: Ethanol-13C.
Condensation: Various aldol products depending on the reactants used.
Scientific Research Applications
Acetaldehyde-13C is widely used in scientific research due to its isotopic labeling, which allows for detailed studies using nuclear magnetic resonance spectroscopy and other analytical techniques. Some applications include:
Comparison with Similar Compounds
Formaldehyde-13C: Another isotopically labeled aldehyde used in similar research applications.
Propionaldehyde-13C: A labeled form of propionaldehyde used for studying longer-chain aldehyde reactions.
Acetone-13C: A labeled ketone used in various chemical and biological studies.
Uniqueness: Acetaldehyde-13C is unique due to its specific labeling at the carbon-13 position, which allows for detailed studies of its chemical and biological behavior. Its relatively simple structure and widespread occurrence in nature make it a valuable compound for research across multiple disciplines.
Properties
IUPAC Name |
acetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O/c1-2-3/h2H,1H3/i2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHGUXGNUITLKF-VQEHIDDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13CH]=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
45.045 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.